[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid
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Overview
Description
[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid: is an organic compound with a unique cyclobutyl ring structure. This compound is characterized by the presence of a cyclobutane ring substituted with a dimethyl group and an oxoacetyl group, along with an acetic acid moiety. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl precursor with an oxoacetylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoacetyl group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.
Mechanism of Action
The mechanism of action of [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The oxoacetyl group can participate in nucleophilic addition reactions, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
[2,2-Dimethyl-3-(2-oxoacetyl)cyclobutyl]acetic acid: This compound has a similar structure but with a different substitution pattern.
Cyclobutane derivatives: Other cyclobutane derivatives with different functional groups can be compared to highlight the unique properties of [2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxoacetyl and acetic acid groups. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
403477-65-6 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2,2-dimethyl-3-oxaldehydoylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H14O4/c1-10(2)6(4-9(13)14)3-7(10)8(12)5-11/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
AWZHAVRMOCDTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1C(=O)C=O)CC(=O)O)C |
Origin of Product |
United States |
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